tert-Butyl (pyridazin-3-ylmethyl)carbamate
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Overview
Description
tert-Butyl (pyridazin-3-ylmethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (pyridazin-3-ylmethyl)carbamate typically involves the reaction of pyridazin-3-ylmethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (pyridazin-3-ylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the type of reaction and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (pyridazin-3-ylmethyl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted side reactions and can be easily removed under mild conditions .
Biology
In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors involved in diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (pyridazin-3-ylmethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (piperidin-3-ylmethyl)carbamate
- tert-Butyl (3-(piperazin-1-yl)propyl)carbamate
Uniqueness
tert-Butyl (pyridazin-3-ylmethyl)carbamate is unique due to the presence of the pyridazinyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other carbamates that may have different substituents, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl N-(pyridazin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)11-7-8-5-4-6-12-13-8/h4-6H,7H2,1-3H3,(H,11,14) |
InChI Key |
FXBMLAYVRROABO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=CC=C1 |
Origin of Product |
United States |
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